(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid chemical properties
(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid chemical properties
Topic: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Strategic Intermediate for Macrocyclic HCV Protease Inhibitors
Executive Summary
(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid (CAS: 769167-55-7) is a specialized non-proteinogenic amino acid derivative.[1] It serves as the critical P3 building block in the synthesis of BILN 2061 (Ciluprevir) , the first NS3/4A protease inhibitor to demonstrate proof-of-concept in humans for Hepatitis C Virus (HCV) treatment.
Its structural uniqueness lies in the terminal alkene at the C8 position—designed specifically for Ring-Closing Metathesis (RCM) macrocyclization—and the cyclopentyloxycarbonyl (Cyc) protecting group, which provides optimal lipophilic interactions within the S3 pocket of the viral protease. This guide details its physicochemical properties, industrial-scale biocatalytic synthesis, and reactivity profile.
Chemical Identity & Physicochemical Properties[1][2]
The compound is an
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid |
| Common Name | P3-Cyc-Non-8-enoic Acid |
| CAS Number | 769167-55-7 |
| Molecular Formula | |
| Molecular Weight | 283.36 g/mol |
| Stereochemistry | (S)-enantiomer (>99.5% ee required for API synthesis) |
| Physical State | Viscous light yellow liquid (often crystallizes upon high purity/cooling) |
| Boiling Point | ~462°C (Predicted at 760 mmHg) |
| pKa | ~4.01 (Carboxylic acid) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
Synthetic Routes & Process Chemistry
The synthesis of this molecule presents a classic challenge in process chemistry: installing the alkene "handle" while establishing the (S)-stereocenter with high enantiomeric excess (ee). Two primary routes dominate the literature: Enzymatic Kinetic Resolution (the industrial route) and Biocatalytic Reductive Amination (the second-generation route).
Route A: Enzymatic Kinetic Resolution (Industrial Standard)
Developed for the pilot-plant production of BILN 2061, this route relies on the selective hydrolysis of an N-acetylated racemic precursor by Acylase I (from Aspergillus melleus).
Protocol Logic:
-
Racemic Synthesis: 2-Acetylamino-non-8-enoic acid is prepared via standard Strecker or acetamidomalonate synthesis starting from 7-bromohept-1-ene.
-
Enzymatic Hydrolysis: Acylase I selectively hydrolyzes the (S)-amide to the free (S)-amino acid. The (R)-amide remains unreacted.
-
Separation: The free (S)-amino acid is separated from the unreacted (R)-amide via pH adjustment and extraction.
-
Recycling: The (R)-amide is racemized using acetic anhydride, converting it back to the racemic starting material, theoretically allowing 100% yield.
-
Capping: The free amine is protected with cyclopentyl chloroformate or succinimidyl cyclopentyl carbonate.
Route B: Biocatalytic Reductive Amination (Direct Asymmetric)
A more convergent approach avoids the resolution step entirely by converting the corresponding
Protocol Logic:
-
Precursor Assembly: Grignard addition of 7-bromohept-1-ene to diethyl oxalate yields the
-keto ester.[2] -
Reductive Amination: An engineered dehydrogenase (e.g., Leucine DH or Phenylalanine DH variants) catalyzes the reductive amination using ammonia and NADH/formate dehydrogenase for cofactor recycling.
-
Result: >99% ee and >90% conversion in a single step, bypassing the need for recycling loops.
Visualizing the Industrial Workflow
The following diagram illustrates the Route A (Kinetic Resolution) workflow, highlighting the critical recycling loop that makes this process economically viable for drug manufacturing.
Figure 1: Industrial Kinetic Resolution Workflow. Note the recycling of the (R)-enantiomer to maximize atom economy.
Reactivity Profile & Application
Ring-Closing Metathesis (RCM)
The terminal alkene at C8 is the functional "warhead" for macrocyclization.
-
Mechanism: In the synthesis of BILN 2061, this alkene reacts with a vinylcyclopropane moiety on the P1 unit.
-
Catalyst Compatibility: The reaction typically employs Hoveyda-Grubbs II catalysts.
-
Critical Control Point: The purity of the alkene is paramount. Isomerization of the double bond (migration to C7) renders the molecule inactive for RCM.
Carbamate Stability (P3 Capping)
The cyclopentyloxycarbonyl group is more acid-labile than a Cbz group but more stable than a standard Boc group under certain conditions.
-
Acid Sensitivity: It can survive mild acidic workups but will cleave in strong acids (e.g., TFA/DCM 1:1), regenerating the free amine.
-
Lipophilicity: The cyclopentyl ring provides a specific hydrophobic interaction in the HCV protease S3 subsite, increasing potency by ~10-fold compared to linear alkyl carbamates.
Analytical Specifications & Quality Control
For researchers utilizing this intermediate, the following QC parameters are mandatory to ensure downstream success.
Table 2: Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6 or CDCl3) | Conforms to structure; characteristic alkene signals at |
| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H or similar) | > 99.5% ee (Critical for biological activity) |
| Chemical Purity | HPLC (C18 Reverse Phase) | > 98.0% |
| Residual Solvent | GC Headspace | < 5000 ppm (Class 3 solvents) |
| Water Content | Karl Fischer | < 1.0% w/w |
Experimental Protocol: Protection of (S)-2-Amino-non-8-enoic Acid[3][4]
Note: This protocol assumes the isolation of the free amino acid from the enzymatic step.
Reagents:
-
(S)-2-Amino-non-8-enoic acid (1.0 eq)
-
Cyclopentyl chloroformate (1.1 eq) (Freshly prepared or commercial)
-
Sodium Carbonate (
) (2.5 eq) -
Water/Dioxane (1:1 v/v)
Procedure:
-
Dissolution: Dissolve (S)-2-amino-non-8-enoic acid and
in Water/Dioxane at 0°C. -
Addition: Dropwise add cyclopentyl chloroformate over 30 minutes, maintaining temperature < 5°C. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (ninhydrin stain should disappear) or HPLC.
-
Workup:
-
Wash the basic aqueous layer with diethyl ether (removes unreacted chloroformate/alcohol).
-
Acidify the aqueous layer carefully with 1N HCl to pH ~2-3.
-
Extract the product into Ethyl Acetate (3x).
-
-
Isolation: Dry organic layers over
, filter, and concentrate in vacuo. -
Result: The product is obtained as a viscous oil. If crystallization is required, triturated with cold hexanes.
References
-
Faucher, A. M., et al. (2004).[3] "Synthesis of BILN 2061, an HCV NS3 Protease Inhibitor with Proven Antiviral Effect in Humans." Organic Letters, 6(17), 2901–2904.[3] [3]
-
Yee, N. K., et al. (2006). "Efficient Process for the Synthesis of (S)-2-Cyclopentyloxycarbonylamino-8-nonenoic Acid." Journal of Organic Chemistry, 71(18), 7133–7136.
-
Tsantrizos, Y. S., et al. (2003). "Structure-Based Design of a Potent Inhibitor of the Hepatitis C Virus NS3 Protease: BILN 2061." Angewandte Chemie International Edition, 42(12), 1356–1360.
-
ChemicalBook. (n.d.). "(S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid Properties."
